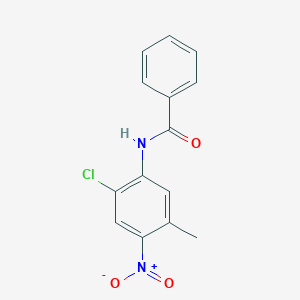

N-(2-chloro-5-methyl-4-nitrophenyl)benzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-chloro-5-methyl-4-nitrophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3/c1-9-7-12(11(15)8-13(9)17(19)20)16-14(18)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQMLSBGODTGQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401085 | |

| Record name | N-(2-chloro-5-methyl-4-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206986-83-6 | |

| Record name | N-(2-Chloro-5-methyl-4-nitrophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206986-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-chloro-5-methyl-4-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Chloro-5'-methyl-4'-nitrobenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(2-chloro-5-methyl-4-nitrophenyl)benzamide

This guide provides a comprehensive technical overview for the synthesis of N-(2-chloro-5-methyl-4-nitrophenyl)benzamide, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The unique substitution pattern on the phenyl ring makes this compound a key building block for targeted molecular design. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering not just a protocol, but a strategic guide to the synthesis, including the rationale behind the chosen pathway and methodologies.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound is most effectively approached through a two-stage process. This strategy ensures high yields and purity of the final product by first constructing the substituted aniline precursor, followed by its acylation.

Stage 1: Synthesis of 2-chloro-5-methyl-4-nitroaniline. This initial stage is critical as it establishes the specific arrangement of substituents on the aniline ring. A plausible and efficient route begins with the nitration of 2-chloro-5-methylaniline.

Stage 2: Benzoylation of 2-chloro-5-methyl-4-nitroaniline. The final step involves the formation of the amide bond through the reaction of the synthesized aniline with benzoyl chloride. The Schotten-Baumann reaction is a well-established and reliable method for this transformation.

The overall synthetic workflow can be visualized as follows:

Figure 1: Overall workflow for the synthesis of this compound.

In-Depth Analysis of the Synthesis Pathway

Stage 1: Synthesis of 2-chloro-5-methyl-4-nitroaniline

The synthesis of the key intermediate, 2-chloro-5-methyl-4-nitroaniline, involves the regioselective nitration of 2-chloro-5-methylaniline. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired isomer.

Reaction Mechanism: The amino group (-NH2) is a strong activating group and is ortho-, para-directing. The chloro (-Cl) and methyl (-CH3) groups are also ortho-, para-directing, but are weaker activators than the amino group. To prevent oxidation of the amino group and to control the regioselectivity of the nitration, the amino group is first protected by acetylation to form 2-acetylamino-4-chloro-1-methylbenzene. The acetyl group is still an ortho-, para-director, but it is less activating than the amino group, which allows for more controlled nitration. The nitration then proceeds, with the nitro group being directed to the position para to the acetylamino group and ortho to the chloro group. Subsequent hydrolysis of the acetyl group yields the desired 2-chloro-5-methyl-4-nitroaniline.

Figure 2: Detailed reaction pathway for the synthesis of the aniline intermediate.

Stage 2: Benzoylation via Schotten-Baumann Reaction

The second stage of the synthesis is the N-benzoylation of the prepared 2-chloro-5-methyl-4-nitroaniline. The Schotten-Baumann reaction is a well-established method for this transformation, offering good yields and straightforward purification.[1]

Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of benzoyl chloride. A tetrahedral intermediate is formed, which then collapses, eliminating a chloride ion to form the stable amide product. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct and to deprotonate the aniline, increasing its nucleophilicity.[1]

Detailed Experimental Protocols

Safety Precaution: The synthesis of nitroaromatic compounds involves the use of strong acids and potentially energetic materials. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn at all times. All reactions should be conducted in a well-ventilated fume hood.[2][3]

Stage 1: Synthesis of 2-chloro-5-methyl-4-nitroaniline

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-chloro-5-methylaniline | 141.59 | 14.16 g | 0.1 |

| Acetic anhydride | 102.09 | 12.25 g | 0.12 |

| Sulfuric acid (conc.) | 98.08 | 50 mL | - |

| Nitric acid (conc.) | 63.01 | 7.5 mL | - |

| Ethanol | 46.07 | As needed | - |

| Hydrochloric acid (conc.) | 36.46 | As needed | - |

| Sodium hydroxide | 40.00 | As needed | - |

Procedure:

-

Acetylation: In a 250 mL flask, dissolve 14.16 g (0.1 mol) of 2-chloro-5-methylaniline in 50 mL of glacial acetic acid. Slowly add 12.25 g (0.12 mol) of acetic anhydride with stirring. Heat the mixture to 50°C for 30 minutes. Cool the reaction mixture and pour it into 200 mL of ice-cold water. Filter the precipitated solid, wash with cold water, and dry to obtain N-(2-chloro-5-methylphenyl)acetamide.

-

Nitration: To a mixture of 25 mL of concentrated sulfuric acid and 7.5 mL of concentrated nitric acid, cooled to 0-5°C, add the dried N-(2-chloro-5-methylphenyl)acetamide in small portions with constant stirring, maintaining the temperature below 10°C. After the addition is complete, stir the mixture for an additional 2 hours at room temperature.

-

Work-up and Hydrolysis: Pour the reaction mixture onto 200 g of crushed ice. The nitrated product will precipitate. Filter the solid and wash it thoroughly with cold water. To the crude nitrated acetamide, add 100 mL of 70% sulfuric acid and heat the mixture under reflux for 1 hour to effect hydrolysis.

-

Purification: Cool the reaction mixture and pour it into 300 mL of cold water. Neutralize the solution with a 20% sodium hydroxide solution to precipitate the crude 2-chloro-5-methyl-4-nitroaniline. Filter the yellow solid, wash with water, and recrystallize from ethanol to obtain the pure product.

Stage 2: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-chloro-5-methyl-4-nitroaniline | 186.59 | 18.66 g | 0.1 |

| Benzoyl chloride | 140.57 | 15.46 g | 0.11 |

| Sodium hydroxide (10% aq. solution) | 40.00 | 100 mL | - |

| Dichloromethane | 84.93 | 150 mL | - |

| Ethanol | 46.07 | As needed | - |

Procedure:

-

Reaction Setup: In a 500 mL flask, dissolve 18.66 g (0.1 mol) of 2-chloro-5-methyl-4-nitroaniline in 150 mL of dichloromethane. Add 100 mL of a 10% aqueous solution of sodium hydroxide.

-

Benzoylation: To the vigorously stirred two-phase system, add 15.46 g (0.11 mol) of benzoyl chloride dropwise over a period of 30 minutes. A white precipitate of the product will begin to form.

-

Reaction Completion and Work-up: Continue stirring for an additional 2 hours at room temperature. Separate the organic layer and wash it with 50 mL of water, followed by 50 mL of a 5% sodium bicarbonate solution, and finally with 50 mL of brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Recrystallize the crude product from ethanol to yield pure this compound as a crystalline solid.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Melting Point: A sharp melting point is indicative of high purity.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the amide (around 3300 cm⁻¹), the C=O stretching of the amide (around 1660 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1520 and 1350 cm⁻¹, respectively).[4]

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the number and chemical environment of the protons in the molecule, confirming the substitution pattern on the aromatic rings.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, further confirming its structure.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product, confirming its identity.

Conclusion

The synthesis of this compound can be reliably achieved through a two-stage process involving the nitration of 2-chloro-5-methylaniline followed by the Schotten-Baumann benzoylation of the resulting aniline derivative. This guide provides a detailed and logical pathway, emphasizing the rationale behind the chosen methods to ensure a high degree of success for researchers in the field. Adherence to the outlined safety protocols is paramount for the safe execution of this synthesis.

References

- CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl) - Google Patents.

- CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents.

-

N-(2-Chloro-4-nitrophenyl)benzamide | C13H9ClN2O3 | CID 522117 - PubChem. Available at: [Link]

-

Benzamide, N-(2-chloro-4-nitrophenyl)- - NIST WebBook. Available at: [Link]

-

Benzanilide : Schotten Baumann Benzoylation - YouTube. Available at: [Link]

-

Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Publications. Available at: [Link]

- CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents.

-

2-Chloro-5-nitroaniline - ResearchGate. Available at: [Link]

-

The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide - ScienceDirect. Available at: [Link]

-

Review on Greener and Safer Synthesis of Nitro Compounds - ResearchGate. Available at: [Link]

-

Benzoylation | PDF | Amine | Hydroxide - Scribd. Available at: [Link]

- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents.

-

2-Benzoyl-4-chloroaniline thiosemicarbazone - ResearchGate. Available at: [Link]

-

Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - MDPI. Available at: [Link]

-

Supporting Information - American Chemical Society. Available at: [Link]

-

Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique - MDPI. Available at: [Link]

-

The Benzoylation of 6-Methyluracil and 5-Nitro-6-methyluracil - Chinese Chemical Letters. Available at: [Link]

-

Nitration reaction safety - YouTube. Available at: [Link]

- WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents.

-

Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. Available at: [Link]

-

REGIOSELECTIVE N-ACYLATION OF - International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide - ResearchGate. Available at: [Link]

-

Benzenamine, 4-chloro-2-nitro- - NIST WebBook. Available at: [Link]

-

Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations - ResearchGate. Available at: [Link]

- Preparation method for 2-chloro-4-nitroaniline - Google Patents.

-

N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide - PMC - NIH. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of N-(2-chloro-5-methyl-4-nitrophenyl)benzamide

Introduction: The Imperative of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery, the journey from a novel chemical entity to a viable drug candidate is fraught with challenges. A significant portion of this attrition can be attributed to suboptimal physicochemical properties, which govern a molecule's absorption, distribution, metabolism, and excretion (ADME).[1][2][3][4] Therefore, a thorough and early characterization of a compound's fundamental properties is not merely a perfunctory exercise but a cornerstone of a successful drug development program.[5][6][7] This guide provides a comprehensive framework for the physicochemical characterization of N-(2-chloro-5-methyl-4-nitrophenyl)benzamide, a novel benzamide derivative. While specific experimental data for this compound is not yet publicly available, this document will serve as a detailed procedural roadmap for researchers and scientists, outlining the critical experimental protocols and the scientific rationale underpinning them.

This compound, with the molecular formula C₁₄H₁₁ClN₂O₃, presents a unique substitution pattern that warrants a detailed investigation of its physicochemical attributes to predict its behavior in biological systems.[8]

Molecular Structure:

Figure 1: 2D structure of this compound.

Part 1: Synthesis and Purification

A robust physicochemical characterization begins with a pure, well-characterized sample. The synthesis of N-arylbenzamides is a well-established transformation in organic chemistry, often proceeding via the acylation of an aniline derivative with a benzoyl chloride or by coupling a benzoic acid with an aniline.[9][10][11][12]

Proposed Synthetic Route

A plausible and common method for the synthesis of the title compound involves the reaction of 2-chloro-5-methyl-4-nitroaniline with benzoyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to quench the HCl byproduct.

Caption: A general workflow for the synthesis and purification of this compound.

Purification by Recrystallization: A Step-by-Step Protocol

Recrystallization is a fundamental technique for purifying solid organic compounds, leveraging differences in solubility at varying temperatures.[13][14][15][16][17]

-

Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. A preliminary screening of solvents (e.g., ethanol, ethyl acetate, toluene) is necessary.

-

Dissolution: The crude product is placed in an Erlenmeyer flask, and a minimal amount of the chosen hot solvent is added until the solid just dissolves.

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered through a pre-warmed funnel to remove them.

-

Crystallization: The clear filtrate is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Slow cooling is crucial for the formation of pure, well-defined crystals.[17]

-

Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.

-

Washing: The collected crystals are washed with a small amount of ice-cold solvent to remove any adhering soluble impurities.

-

Drying: The purified crystals are dried under vacuum to remove residual solvent.

Part 2: Melting Point Determination

The melting point of a pure crystalline solid is a sharp, reproducible physical constant that is invaluable for both identification and purity assessment.[18][19][20][21][22] A broad melting range typically indicates the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, purified compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[19][20]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp apparatus).[20]

-

Measurement: The sample is heated rapidly to about 15-20°C below the expected melting point, after which the heating rate is reduced to 1-2°C per minute to ensure thermal equilibrium.[20]

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a clear liquid (completion of melting) are recorded as the melting range.[18][19]

| Property | Expected Outcome | Significance |

| Melting Point | A sharp range, e.g., 150-152°C | Indicator of high purity |

Table 1: Expected Melting Point Data for a Pure Sample.

Part 3: Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's oral bioavailability.[4] Poor solubility can be a major hurdle in drug development, leading to inadequate absorption and therapeutic effect. Given the lipophilic nature of the benzamide moiety and the presence of chloro and methyl groups, this compound is anticipated to have low aqueous solubility.

Experimental Protocol: Shake-Flask Method (OECD 105)

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[23][24][25][26][27][28][29][30]

Caption: Workflow for the determination of aqueous solubility using the shake-flask method.

-

Buffer Preparation: Biorelevant buffers are prepared at pH 1.2 (simulated gastric fluid), 4.5, and 6.8 (simulated intestinal fluid).

-

Sample Preparation: An excess amount of the solid compound is added to vials containing the different buffers to ensure that a saturated solution is formed.[24][29]

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[24][29]

-

Phase Separation: The resulting slurry is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

pH Measurement: The final pH of each solution is measured to ensure it has not deviated significantly.

| Buffer | pH | Expected Solubility (µg/mL) |

| Simulated Gastric Fluid | 1.2 | Low |

| Acetate Buffer | 4.5 | Low |

| Simulated Intestinal Fluid | 6.8 | Low |

Table 2: Anticipated Aqueous Solubility Data.

Part 4: Ionization Constant (pKa)

The ionization constant (pKa) dictates the extent to which a molecule is charged at a given pH. This is of paramount importance as it influences solubility, permeability, and target binding. The amide proton in this compound is weakly acidic, but its pKa is likely to be outside the physiological pH range. The nitro group is electron-withdrawing and will influence the acidity of the amide N-H.

Experimental Protocol: Potentiometric Titration

For compounds with sufficient solubility, potentiometric titration is a precise and reliable method for pKa determination.[31][32][33][34][35] Given the expected low solubility of the target compound, a co-solvent approach may be necessary.

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., methanol/water or DMSO/water).

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M KOH). The pH is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point. For co-solvent methods, a series of titrations at different co-solvent concentrations is performed, and the aqueous pKa is determined by extrapolation to 0% co-solvent.[33][34]

| Property | Expected Value | Significance |

| pKa (amide N-H) | ~12-14 (estimated) | Likely to be predominantly neutral at physiological pH |

Table 3: Estimated pKa Value.

Part 5: Analytical Method Validation

All analytical methods used for quantification (e.g., for solubility studies) must be validated according to ICH Q2(R2) guidelines to ensure they are fit for purpose.[36][37][38][39][40] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of test results to the true value.

-

Precision: The degree of scatter between a series of measurements.

-

Range: The interval between the upper and lower concentration of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.

Conclusion

The systematic physicochemical characterization of this compound, as outlined in this guide, is a critical step in its evaluation as a potential drug candidate. By employing robust and validated experimental protocols for determining melting point, aqueous solubility, and pKa, researchers can build a comprehensive profile of the molecule. This data-driven approach allows for informed decision-making, helps to identify potential liabilities early in the discovery process, and ultimately increases the probability of developing a safe and effective therapeutic agent.

References

-

Title: Importance of Physicochemical Properties In Drug Discovery. (Review Article) Source: ResearchGate URL: [Link]

-

Title: Protocol for Determining pKa Using Potentiometric Titration Source: Creative Bioarray URL: [Link]

-

Title: The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space Source: PubMed URL: [Link]

-

Title: Physicochemical properties | Medicinal Chemistry Class Notes Source: Fiveable URL: [Link]

-

Title: Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery Source: Sygnature Discovery URL: [Link]

-

Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL: [Link]

-

Title: Melting Point Apparatus Guidelines Source: University of Houston URL: [Link]

-

Title: Mel-Temp Melting Point Apparatus Source: Organic Chemistry at CU Boulder URL: [Link]

-

Title: ICH Q2(R2) Validation of analytical procedures Source: European Medicines Agency URL: [Link]

-

Title: 6.1D: Step-by-Step Procedures for Melting Point Determination Source: Chemistry LibreTexts URL: [Link]

-

Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]

-

Title: Development of Methods for the Determination of pKa Values Source: PMC - NIH URL: [Link]

-

Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

-

Title: Recrystallization1 Source: University of California, Irvine URL: [Link]

-

Title: How do you perform the shake flask method to determine solubility? Source: Quora URL: [Link]

-

Title: ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation Source: ECA Academy URL: [Link]

-

Title: Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances Source: Macedonian Pharmaceutical Bulletin URL: [Link]

-

Title: Measuring the Melting Point Source: Westlab Canada URL: [Link]

-

Title: APPENDIX A: MEASUREMENT OF ACIDITY (pKA) Source: ECETOC URL: [Link]

-

Title: Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry Source: DergiPark URL: [Link]

-

Title: Solubility testing in accordance with the OECD 105 Source: FILAB URL: [Link]

-

Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS Source: Regulations.gov URL: [Link]

-

Title: Lab Procedure: Recrystallization | Chemistry Source: ChemTalk URL: [Link]

-

Title: Shake Flask Method Summary Source: BioAssay Systems URL: [Link]

-

Title: this compound Source: PubChem URL: [Link]

-

Title: OECD GUIDELINES FOR THE TESTING OF CHEMICALS Source: OECD URL: [Link]

-

Title: Recrystallization Source: University of Massachusetts URL: [Link]

-

Title: OECD GUIDELINES FOR TESTING CHEMICALS Source: Pure URL: [Link]

-

Title: Know your molecule: pharmacological characterization of drug candidates to enhance efficacy and reduce late-stage attrition Source: PubMed URL: [Link]

-

Title: OECD 105 - Water Solubility Test at 20°C Source: Analytice URL: [Link]

-

Title: Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from Source: ResearchGate URL: [Link]

-

Title: Novel Compounds from Chemistry to Druggable Candidates Source: Frontiers URL: [Link]

-

Title: Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline Source: SciELO URL: [Link]

-

Title: Experiment 9 — Recrystallization Source: Swarthmore College URL: [Link]

-

Title: OECD 105 - Water Solubility Source: Situ Biosciences URL: [Link]

-

Title: Recent Advances in the Discovery of Novel Drugs on Natural Molecules Source: MDPI URL: [Link]

-

Title: Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas Source: ResearchGate URL: [Link]

-

Title: Editorial: Novel compounds from chemistry to druggable candidates Source: PMC - NIH URL: [Link]

-

Title: N-(2-Chloro-4-nitrophenyl)benzamide Source: PubChem URL: [Link]

-

Title: A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles Source: Semantic Scholar URL: [Link]

-

Title: Characterization of Pharmaceutical Compounds in the Solid State Source: ResearchGate URL: [Link]

-

Title: 5 - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: Mechanism of the N-arylbenzamides synthesis Source: ResearchGate URL: [Link]

-

Title: Benzamide Source: Wikipedia URL: [Link]

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. frontiersin.org [frontiersin.org]

- 7. Editorial: Novel compounds from chemistry to druggable candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C14H11ClN2O3 | CID 4232366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]

- 15. Recrystallization [sites.pitt.edu]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. amherst.edu [amherst.edu]

- 18. jk-sci.com [jk-sci.com]

- 19. nsmn1.uh.edu [nsmn1.uh.edu]

- 20. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. westlab.com [westlab.com]

- 23. enamine.net [enamine.net]

- 24. quora.com [quora.com]

- 25. filab.fr [filab.fr]

- 26. downloads.regulations.gov [downloads.regulations.gov]

- 27. bioassaysys.com [bioassaysys.com]

- 28. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 29. scielo.br [scielo.br]

- 30. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 31. creative-bioarray.com [creative-bioarray.com]

- 32. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 33. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 34. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 35. dergipark.org.tr [dergipark.org.tr]

- 36. youtube.com [youtube.com]

- 37. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 38. database.ich.org [database.ich.org]

- 39. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 40. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of N-(2-chloro-5-methyl-4-nitrophenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-chloro-5-methyl-4-nitrophenyl)benzamide is a member of the benzanilide class of compounds, a "privileged structure" in medicinal chemistry known for a wide range of biological activities.[1] This technical guide provides a comprehensive analysis of its molecular structure, conformational possibilities, and key physicochemical properties. While direct crystallographic data for this specific molecule is not publicly available, this guide synthesizes information from closely related structures and computational predictions to offer a robust model for researchers. We will delve into the influential factors governing its three-dimensional shape, propose a detailed synthetic protocol, and explore potential avenues for its application in drug discovery based on the activities of analogous compounds.

Introduction: The Significance of the Benzanilide Scaffold

The benzanilide core, characterized by two aromatic rings linked by an amide bond, is a cornerstone in the development of therapeutic agents. Its prevalence in pharmaceuticals stems from its ability to present functional groups in a well-defined spatial orientation, allowing for specific interactions with biological targets. The substituents on the aromatic rings play a crucial role in modulating the molecule's electronic properties, lipophilicity, and overall conformation, thereby fine-tuning its biological activity. The title compound, this compound, possesses a unique combination of substituents—a chloro group, a methyl group, and a nitro group—that are expected to significantly influence its structural and functional characteristics. Understanding these influences is paramount for its potential development as a bioactive agent.

Molecular Structure and Conformation

The molecular structure of this compound is defined by the spatial arrangement of its constituent atoms and the rotational freedom around its single bonds.

Key Structural Features

The molecule consists of a benzoyl group attached to a substituted aniline ring (2-chloro-5-methyl-4-nitroaniline) via an amide linkage.

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁ClN₂O₃ | PubChem[2] |

| Molecular Weight | 290.71 g/mol | PubChem[2] |

| Hydrogen Bond Donors | 1 | Chemdiv[3] |

| Hydrogen Bond Acceptors | 6 | Chemdiv[3] |

| Rotatable Bond Count | 2 | Guidechem[4] |

| Topological Polar Surface Area | 56.01 Ų | Chemdiv[3] |

| logP (predicted) | 3.36 | Chemdiv[3] |

Note: Properties are for the closely related N-(2-chloro-4-nitrophenyl)benzamide and are expected to be similar for the title compound.

Conformational Analysis

The conformation of this compound is primarily determined by the dihedral angle between the two aromatic rings. This angle is influenced by steric hindrance from the ortho-substituents and the potential for intramolecular hydrogen bonding.

In related crystal structures, such as N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide, the dihedral angle between the two aromatic rings is approximately 70.74°.[1][5] This significant twist is a common feature in ortho-substituted benzanilides and arises from the steric clash between the substituents on the two rings.

The nitro group is also subject to rotation. In N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide, the nitro group on the chloro-substituted ring is twisted by a small angle (2.6°), while the nitro group on the other ring is more significantly twisted (31.3°).[1][5] This suggests that the nitro group at the 4-position in the title compound is likely to be nearly co-planar with its attached phenyl ring.

The presence of the amide linkage introduces the possibility of cis and trans conformations. The trans conformation is generally more stable in secondary amides due to reduced steric hindrance. Intermolecular hydrogen bonding between the amide N-H and the carbonyl oxygen (C=O) is a common feature in the crystal packing of benzanilides, often leading to the formation of infinite chains.[6]

Figure 1: 2D representation of the molecular structure.

Proposed Synthesis Workflow

The synthesis of this compound can be achieved through the acylation of 2-chloro-5-methyl-4-nitroaniline with benzoyl chloride. This is a standard method for the formation of amides.

Figure 2: A flowchart illustrating the proposed synthesis workflow.

Experimental Protocol

-

Dissolution: Dissolve 2-chloro-5-methyl-4-nitroaniline (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Base: Add triethylamine (1.2 equivalents) to the solution with stirring.

-

Addition of Acylating Agent: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Extraction: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Potential Biological Significance and Applications

While the specific biological activity of this compound has not been extensively reported, the benzanilide scaffold is present in numerous compounds with diverse pharmacological activities.

-

Antimicrobial Activity: Many benzamide derivatives have demonstrated potent antibacterial and antifungal properties.[7] The presence of the chloro and nitro groups on the aniline ring may enhance such activities.

-

Anticancer Potential: Certain substituted benzamides have been investigated as anticancer agents, with some acting as inhibitors of specific cellular pathways.[8]

-

Enzyme Inhibition: The structural features of this molecule make it a candidate for screening as an enzyme inhibitor. For instance, related compounds have shown inhibitory activity against enzymes like α-glucosidase and α-amylase, suggesting potential applications in diabetes research.[9]

-

Agrochemicals: Benzamides are also utilized in the development of pesticides and herbicides.[8]

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological profile of this compound.

Conclusion

This compound is a synthetically accessible molecule with a conformationally constrained structure due to the presence of ortho-substituents. The insights from related crystal structures suggest a significant dihedral angle between the two aromatic rings, which will be a key determinant of its interaction with biological macromolecules. The proposed synthetic protocol provides a clear pathway for its preparation, enabling further investigation into its physicochemical properties and biological activities. Given the established importance of the benzanilide scaffold in drug discovery, this compound represents a promising starting point for the development of novel therapeutic agents.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Saeed, A., Hussain, S., & Flörke, U. (2008). N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(4), o705. [Link]

-

PubChem. N-(2-Chloro-4-nitrophenyl)benzamide. National Center for Biotechnology Information. [Link]

-

ResearchGate. N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. [Link]

-

ResearchGate. The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide. [Link]

-

Rodrigues, M. R., de Oliveira, A. B., & dos Santos, L. P. (2012). 2-Chloro-N-(2-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1936. [Link]

-

PubChem. 2-Chloro-5-nitrobenzamide. National Center for Biotechnology Information. [Link]

-

MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

-

Preprints.org. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

- Google Patents.

-

PubChem. N-(2-chloro-5-nitrophenyl)-2-methylbenzamide. National Center for Biotechnology Information. [Link]

-

Wang, Y., Liu, Y., Li, Y., Zhang, Y., & Liu, X. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(10), 2655. [Link]

-

MDPI. 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. [Link]

-

ResearchGate. Crystal structure of 4-chloro-N′-[(1E)-(2-nitrophenyl)methylidene]benzohydrazide, C14H10ClN3O3. [Link]

-

Liu, Y., Wang, Y., Li, Y., Zhang, Y., & Liu, X. (2022). Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole. RSC Advances, 12(34), 22005-22013. [Link]

-

ResearchGate. Synthesis, Characterization, and Antidiabetic Evaluation of N-((5-(3- chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl) Benzamide Derivatives. [Link]

-

Galiano, G., et al. (2024). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. Molecules, 29(10), 2256. [Link]

-

Taylor & Francis Online. In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5- [(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential using docking and molecular dynamic simulations. [Link]

Sources

- 1. N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C14H11ClN2O3 | CID 4232366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Compound N-(2-chloro-4-nitrophenyl)benzamide - Chemdiv [chemdiv.com]

- 4. guidechem.com [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Chloro-N-(2-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nanobioletters.com [nanobioletters.com]

- 8. chemimpex.com [chemimpex.com]

- 9. tandfonline.com [tandfonline.com]

Solubility and Stability of N-(2-chloro-5-methyl-4-nitrophenyl)benzamide: A Methodical Approach for Preformulation and Development

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of the chemical entity N-(2-chloro-5-methyl-4-nitrophenyl)benzamide. As this molecule, a substituted benzanilide, presents structural motifs common in pharmaceutical and agrochemical development, a thorough understanding of its physicochemical properties is paramount for predicting its behavior, developing robust formulations, and ensuring regulatory compliance. This document moves beyond a simple data sheet, offering a detailed exposition of the principles and methodologies required to generate reliable solubility and stability profiles. We present standardized protocols for solubility determination in aqueous and organic media, grounded in OECD guidelines, and a systematic approach to stability assessment through forced degradation studies, as stipulated by the International Council for Harmonisation (ICH). The causality behind experimental design is emphasized, providing researchers, scientists, and drug development professionals with the necessary tools to establish a molecule's developability profile.

Introduction: The Significance of Physicochemical Characterization

This compound is an aromatic amide derivative. Its structure, featuring a benzamide core with chloro, methyl, and nitro substitutions, suggests a molecule of low aqueous solubility and potential susceptibility to specific degradation pathways, such as hydrolysis of the amide bond.[1] The characterization of its solubility and stability is not merely a data collection exercise; it is the foundational step in any successful development program.

-

Solubility dictates the bioavailability of a potential drug, influences the choice of formulation strategy (e.g., solution, suspension), and is a critical parameter for designing effective purification and crystallization processes.

-

Stability data informs shelf-life, storage conditions, and packaging requirements.[2] Understanding degradation pathways through stress testing is essential for developing stability-indicating analytical methods and identifying potential degradants that could have safety implications.[3]

This guide provides the strategic and technical framework for undertaking these critical investigations in line with global regulatory standards.[4][5]

Predicted Physicochemical Profile

A preliminary assessment of the molecule's structure (Figure 1) allows for the prediction of its general behavior, guiding the experimental design.

-

Structure: C₁₄H₁₁ClN₂O₃[6]

-

Core Functionality: A secondary amide linkage connects two substituted phenyl rings.

-

Substituents:

-

Benzoyl Ring: Unsubstituted, contributing to lipophilicity.

-

Aniline Ring: Substituted with a chloro group (electron-withdrawing, lipophilic), a methyl group (electron-donating, lipophilic), and a nitro group (strongly electron-withdrawing).

-

-

Predicted Solubility: The large, substituted aromatic structure suggests low intrinsic aqueous solubility. The parent compound, benzanilide, is only slightly soluble in water but is soluble in organic solvents like ethanol, acetone, and chloroform.[1][7][8] We predict a similar profile for the title compound, with solubility likely being highest in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM), moderate in polar protic solvents (e.g., ethanol, methanol), and very low in water and non-polar solvents (e.g., hexane).

-

Predicted Stability: The amide bond is the most probable site of hydrolytic degradation under acidic or basic conditions.[1] The nitroaromatic group may impart sensitivity to light (photostability).[9]

Solubility Profile Determination

A quantitative understanding of solubility across a range of relevant media is essential. The following section details the standard methodologies for this characterization.

Aqueous Solubility (pH-dependent)

For ionizable compounds, solubility can be highly dependent on pH. While this benzamide derivative is not strongly acidic or basic, it is crucial to assess solubility in a buffered aqueous environment. The internationally recognized standard for this is the OECD Guideline 105.[10][11] The Shake-Flask Method is the most common approach for substances with solubility above 10⁻² g/L.[5]

-

Preparation: Prepare a series of buffers (e.g., pH 2.0, 4.5, 7.4, 9.0) to represent relevant physiological and processing conditions.

-

Equilibration: Add an excess amount of this compound to a known volume of each buffer in a sealed flask. The excess solid is critical to ensure saturation is achieved.

-

Agitation: Agitate the flasks at a constant, controlled temperature (typically 25 °C or 37 °C) for a predetermined period. A preliminary test should establish the time required to reach equilibrium (e.g., 24, 48, and 72 hours).[10]

-

Phase Separation: Allow the suspensions to settle. Subsequently, clarify the supernatant by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, typically HPLC-UV.[12]

-

Verification: The pH of the saturated solution should be measured and reported to confirm no significant shift occurred during equilibration. The solid phase should also be analyzed (e.g., by DSC or XRPD) to ensure no phase changes or solvation occurred.

Solubility in Organic Solvents

Solubility in organic solvents is critical for process chemistry (synthesis, crystallization) and the development of non-aqueous formulations. The experimental approach is similar to the aqueous method.

The following table should be populated with experimental data. Predictions are based on the principle of "like dissolves like" and data from the parent compound, benzanilide.[13][14]

| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | High | Data to be generated |

| N,N-Dimethylformamide (DMF) | 6.4 | High | Data to be generated | |

| Acetonitrile | 5.8 | Moderate | Data to be generated | |

| Acetone | 5.1 | Moderate | Data to be generated | |

| Polar Protic | Methanol | 5.1 | Moderate-Low | Data to be generated |

| Ethanol | 4.3 | Moderate-Low | Data to be generated | |

| Low Polarity | Dichloromethane (DCM) | 3.1 | High | Data to be generated |

| Ethyl Acetate | 4.4 | Moderate | Data to be generated | |

| Non-Polar | Toluene | 2.4 | Low | Data to be generated |

| n-Hexane | 0.1 | Insoluble | Data to be generated | |

| Aqueous | Water / pH 7.4 Buffer | 10.2 | Very Low / Insoluble | Data to be generated |

Workflow for Solubility Determination

Caption: Workflow for a Forced Degradation Study.

Analytical Methodologies

A robust, validated analytical method is the prerequisite for generating trustworthy solubility and stability data. High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice for this type of molecule. [12][15]

Recommended HPLC Method

-

Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size. [12]* Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water (or a buffered aqueous solution, e.g., 0.1% phosphoric acid). A typical starting point is a 50:50 (v/v) mixture. [12]* Flow Rate: 1.0 mL/min. [12]* Column Temperature: 30°C. [12]* Detection Wavelength: Determined by measuring the UV spectrum of the compound in the mobile phase. A wavelength of maximum absorbance, such as 254 nm, is often a good starting point. [12]* Injection Volume: 10-20 µL. [12] This method must be validated according to ICH Q2(R1) guidelines to prove it is stability-indicating . This is achieved by analyzing the samples from the forced degradation study. The method must demonstrate the ability to resolve the parent peak from all significant degradation products and any process impurities.

Conclusion and Implications

This guide outlines a systematic, industry-standard approach to defining the critical solubility and stability characteristics of this compound. By following these established methodologies, researchers can generate a robust data package that reliably predicts the molecule's behavior.

The resulting data will directly inform critical decisions in the development lifecycle:

-

Solubility data will guide salt screening, polymorph screening, and formulation development, indicating whether enabling technologies (e.g., particle size reduction, amorphous dispersions) are required.

-

Stability data will establish preliminary storage conditions, identify potential liabilities (e.g., light sensitivity requiring protective packaging), and form the basis for long-term stability studies required for regulatory submissions.

Ultimately, this methodical approach mitigates risk, saves resources, and accelerates the journey from discovery to a viable product.

References

-

Situ Biosciences. OECD 105 - Water Solubility. [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

-

ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link]

-

ResolveMass Laboratories Inc. (2023). Forced Degradation Testing in Pharma. [Link]

-

European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

MedCrave. (2016). Forced Degradation Studies. [Link]

-

ICH Guideline. (2023). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). [Link]

-

ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

Analytice. OECD 105 - Water Solubility Test at 20°C. [Link]

-

PubMed. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. [Link]

-

YouTube. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]

-

Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

-

Mol-Instincts. Benzanilide (C13H11NO) properties. [Link]

-

ResearchGate. Solubility of Benzanilide Crystals in Organic Solvents. [Link]

-

PubChem. This compound. [Link]

-

National Institutes of Health. (2018). Synthesis and stability of strongly acidic benzamide derivatives. [Link]

-

Sihauli Chemicals. Benzanilide. [https://www.sih aulichemicals.com/benzanilide.html]([Link] aulichemicals.com/benzanilide.html)

-

Semantic Scholar. Solubility of Benzanilide Crystals in Organic Solvents. [Link]

-

PubChem. N-(2-Chloro-4-nitrophenyl)benzamide. [Link]

-

ResearchGate. (2018). Synthesis and stability of strongly acidic benzamide derivatives. [Link]

-

National Institutes of Health. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]

Sources

- 1. webqc.org [webqc.org]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. onyxipca.com [onyxipca.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. filab.fr [filab.fr]

- 6. This compound | C14H11ClN2O3 | CID 4232366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 8. CAS 93-98-1: Benzanilide | CymitQuimica [cymitquimica.com]

- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of N-(2-chloro-5-methyl-4-nitrophenyl)benzamide: A Technical Guide to Investigating its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, integral to a multitude of therapeutic agents.[1] This technical guide delineates a strategic and scientifically rigorous approach to investigate the potential biological activities of a specific, yet under-explored, benzamide derivative: N-(2-chloro-5-methyl-4-nitrophenyl)benzamide . While direct studies on this compound are scarce, its structural motifs—a substituted benzamide core—suggest a high probability of significant pharmacological effects, particularly in the realms of oncology, infectious diseases, and inflammatory disorders. This document serves as a comprehensive roadmap for researchers, providing not only detailed experimental protocols but also the underlying scientific rationale for each step, ensuring a self-validating and robust investigatory workflow.

Introduction: The Scientific Rationale for Investigation

This compound is a small molecule characterized by a benzoyl group attached to a substituted aniline ring. The specific substitutions on the aniline moiety are critical to its potential bioactivity. The presence of a chloro group, a methyl group, and a nitro group can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets.[2]

The benzamide functional group itself is a privileged structure, known to interact with a variety of enzymes and receptors.[1] Notably, benzamide derivatives have demonstrated efficacy as histone deacetylase (HDAC) inhibitors, showcasing their potential in cancer therapy.[1][3] Furthermore, the broader class of salicylanilides, which share structural similarities, are recognized for their wide-ranging pharmacological activities, including antibacterial, antimycobacterial, antifungal, anti-inflammatory, and antineoplastic effects.[4] The presence of halogen and nitro substituents on related benzamide structures has been linked to potent antimicrobial and anticancer activities.[5][6][7][8]

This guide, therefore, posits that this compound is a compelling candidate for screening across three key therapeutic areas: anticancer, antimicrobial, and anti-inflammatory. The following sections provide a detailed, field-proven framework for systematically evaluating these potential activities.

Investigational Workflow: A Multi-pronged Approach

A logical and efficient screening cascade is essential for elucidating the biological profile of a novel compound. The proposed workflow prioritizes a tiered approach, beginning with broad in vitro screening to identify primary areas of activity, followed by more focused mechanistic studies.

Caption: A streamlined workflow for the systematic evaluation of this compound.

Synthesis of this compound

While various synthetic routes for benzamides exist, a common and reliable method involves the acylation of an aniline with a benzoyl chloride or the coupling of a benzoic acid with an aniline using a coupling agent. A plausible synthetic route is outlined below.

Protocol 3.1: Synthesis via Acyl Chloride

-

Step 1: Preparation of Benzoyl Chloride: If not commercially available, benzoyl chloride can be prepared from benzoic acid by reacting it with thionyl chloride or oxalyl chloride.

-

Step 2: Acylation: Dissolve 2-chloro-5-methyl-4-nitroaniline in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Step 3: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

-

Step 4: Slowly add an equimolar amount of benzoyl chloride to the reaction mixture at 0°C.

-

Step 5: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Step 6: Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, then with a dilute base, and finally with brine.

-

Step 7: Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography to obtain pure this compound.[9]

Assessment of Anticancer Activity

The structural similarity of the target compound to known anticancer agents, such as HDAC inhibitors, provides a strong rationale for investigating its antiproliferative and cytotoxic effects.[1][10][11] A panel of cancer cell lines representing different tumor types should be used for initial screening.

4.1. Cell Viability and Cytotoxicity Assays

These assays are the first step in identifying potential anticancer activity by measuring the compound's effect on cell proliferation and survival.[12][13]

Protocol 4.1.1: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[14]

| Parameter | Description |

| Cell Lines | MCF-7, A549, HCT116, HeLa |

| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |

| Incubation Time | 48 and 72 hours |

| Positive Control | Doxorubicin |

| Endpoint | IC50 value (µM) |

4.2. Mechanistic Studies: Apoptosis and Cell Cycle Analysis

If significant cytotoxicity is observed, the next logical step is to investigate the mechanism of cell death.

Caption: Potential anticancer mechanisms of action to be investigated.

Protocol 4.2.1: Annexin V/Propidium Iodide Staining for Apoptosis

-

Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

-

Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Evaluation of Antimicrobial Activity

The presence of chloro and nitro groups on aromatic rings is a common feature in many antimicrobial agents.[4][6][15] Therefore, screening this compound for antibacterial and antifungal activity is a scientifically sound endeavor.

5.1. Initial Screening: Disk Diffusion Assay

This qualitative method provides a rapid assessment of the compound's ability to inhibit microbial growth.[16][17]

Protocol 5.1.1: Kirby-Bauer Disk Diffusion Method

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Evenly swab the microbial suspension onto the surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

-

Disk Application: Impregnate sterile paper disks with a known concentration of the test compound dissolved in a suitable solvent. Place the disks onto the inoculated agar surface.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited).[17][18]

5.2. Quantitative Analysis: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16][18] The broth microdilution method is a standard technique for determining MIC values.[19]

Protocol 5.2.1: Broth Microdilution Assay

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plates under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[19]

| Parameter | Description |

| Test Organisms | S. aureus, E. coli, P. aeruginosa, C. albicans |

| Method | Broth Microdilution |

| Positive Controls | Ciprofloxacin (antibacterial), Fluconazole (antifungal) |

| Endpoint | Minimum Inhibitory Concentration (MIC) in µg/mL |

Assessment of Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and benzamide derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory mediators.[20][21][22]

6.1. In Vitro Anti-inflammatory Screening: Protein Denaturation Inhibition

Protein denaturation is a well-documented cause of inflammation.[23] This assay assesses the ability of a compound to inhibit thermally induced protein denaturation.[24][25]

Protocol 6.1.1: Bovine Serum Albumin (BSA) Denaturation Assay

-

Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a solution of bovine serum albumin (BSA).

-

Incubation: Incubate the mixture at 37°C for 20 minutes, followed by heating at 57°C for 30 minutes to induce denaturation.

-

Turbidity Measurement: After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.

-

Calculation: Calculate the percentage inhibition of protein denaturation. Diclofenac sodium can be used as a positive control.[25]

6.2. Mechanistic Insight: Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

If the compound shows promising anti-inflammatory activity, its effect on key inflammatory enzymes like COX-1, COX-2, and 5-LOX should be investigated.[24][26] Commercially available enzyme inhibition assay kits can be used for this purpose.

Caption: A simplified diagram of the arachidonic acid pathway, a key target for anti-inflammatory drugs.

Conclusion and Future Directions

This technical guide provides a robust and scientifically grounded framework for the initial exploration of the biological activities of this compound. Based on the extensive literature on related benzamide and salicylanilide derivatives, there is a strong justification for investigating its potential as an anticancer, antimicrobial, or anti-inflammatory agent. The outlined protocols are standard, validated methods that will yield reliable and interpretable data. Positive results from this initial screening cascade will warrant further, more in-depth studies, including in vivo efficacy models, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, and structure-activity relationship (SAR) studies to optimize the lead compound.

References

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).

- The Structure-Activity Relationship of Benzamide Analogs: A Technical Guide for Drug Development Professionals. (n.d.). Benchchem.

- Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (n.d.). National Center for Biotechnology Information.

- In vitro assays and techniques utilized in anticancer drug discovery. (2019). PubMed.

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).

- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). MDPI.

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.).

- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (n.d.). PubMed.

- Antibiotic sensitivity testing. (n.d.). Wikipedia.

- Antimicrobial Susceptibility Test methods ; Definition and Types. (2024). YouTube.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.

- Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (n.d.). PubMed.

- Antimicrobial Susceptibility Testing. (n.d.). Ovid.

- In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025).

- (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate.

- In vitro methods of screening of anticancer agents. (n.d.). Slideshare.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.

- Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (2025). ACS Medicinal Chemistry Letters.

- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024). Bioscience Biotechnology Research Communications.

- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). National Center for Biotechnology Information.

- N-(2-Chloro-5-Nitrophenyl)Benzamide. (n.d.). Chem-Impex.

- 2-Chloro-N-(4-nitrophenyl)benzamide synthesis. (n.d.). ChemicalBook.

- In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5- [(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential using docking and molecular dynamic simulations. (n.d.). Taylor & Francis Online.

- Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. (n.d.). National Center for Biotechnology Information.

- This compound. (n.d.). PubChem.

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024).

- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). National Center for Biotechnology Information.

- Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. (n.d.). PubMed.

- N-(2-Chloro-4-nitrophenyl)benzamide. (n.d.). PubChem.

- Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. (n.d.). National Center for Biotechnology Information.

- Synthesis, characterization and anticancer evaluation of some novel N-[2-(substitutedphenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamides. (2025). ResearchGate.

- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Publishing.

- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (n.d.). MDPI.

- Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4). (n.d.). Revue Roumaine de Chimie.

- Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). National Center for Biotechnology Information.

- 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. (n.d.). MDPI.

- Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (n.d.). National Center for Biotechnology Information.

- (PDF) Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. (2022). ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nanobioletters.com [nanobioletters.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. noblelifesci.com [noblelifesci.com]

- 14. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]

- 15. revroum.lew.ro [revroum.lew.ro]

- 16. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]

- 17. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 18. youtube.com [youtube.com]

- 19. ovid.com [ovid.com]

- 20. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. jddtonline.info [jddtonline.info]

- 25. bbrc.in [bbrc.in]

- 26. journalajrb.com [journalajrb.com]

An In-Depth Technical Guide on the Synthesis and Characterization of N-(2-chloro-5-methyl-4-nitrophenyl)benzamide

Abstract: This technical guide provides a comprehensive overview of N-(2-chloro-5-methyl-4-nitrophenyl)benzamide, a specialized organic compound. While a detailed historical record of its "discovery" is not extensively documented in mainstream scientific literature, this guide elucidates its synthesis through established chemical principles and provides a framework for its characterization. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a deep dive into the practical aspects of its preparation and validation.

Introduction and Chemical Identity

This compound is an aromatic amide with the chemical formula C₁₄H₁₁ClN₂O₃[1]. Its structure features a benzamide moiety connected to a substituted aniline ring containing chloro, methyl, and nitro functional groups. These functional groups confer specific reactivity and properties to the molecule, making it a potentially valuable intermediate in the synthesis of more complex chemical entities, such as pharmaceuticals or dyes. The precise arrangement of these substituents on the phenyl ring is crucial for its chemical behavior.

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₁ClN₂O₃ |

| PubChem CID | 4232366[1] |

| Molecular Weight | 290.71 g/mol |

Conceptual History and Synthesis Rationale